molecular formula C16H26N4O2 B1530060 Tert-butyl (1-(2-aminopyridin-3-yl)-4-methylpiperidin-4-yl)carbamate CAS No. 1874279-28-3

Tert-butyl (1-(2-aminopyridin-3-yl)-4-methylpiperidin-4-yl)carbamate

Cat. No.: B1530060
CAS No.: 1874279-28-3
M. Wt: 306.4 g/mol
InChI Key: XLWBGDBBPJQWNM-UHFFFAOYSA-N
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Description

“Tert-butyl (1-(2-aminopyridin-3-yl)-4-methylpiperidin-4-yl)carbamate” is a chemical compound with the CAS Number: 1057650-80-2. It has a molecular weight of 223.27 and is stored at room temperature. The compound is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-8-5-4-6-13-9(8)12/h4-6H,7H2,1-3H3,(H2,12,13)(H,14,15). This code provides a specific description of the compound’s molecular structure .


Physical and Chemical Properties Analysis

This compound is a powder stored at room temperature. It has a molecular weight of 223.27 .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been highlighted as an intermediate in synthesizing biologically active compounds, such as omisertinib (AZD9291). A study detailed the rapid synthetic method for a similar compound, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, through acylation, nucleophilic substitution, and reduction, achieving an 81% yield. This underscores its utility in pharmaceutical synthesis (Zhao et al., 2017).

  • Research on carbamate derivatives, like tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, demonstrates their structural characteristics through single crystal X-ray diffraction. The study reveals the importance of hydrogen bonds in assembling molecules into a three-dimensional architecture, providing insights into the compound's potential applications in material science and drug design (Das et al., 2016).

  • A study on silyl carbamates showcased the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. This process allows for the conversion of N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z) protecting groups into N-ester type compounds, highlighting the compound's versatility in organic synthesis (Sakaitani & Ohfune, 1990).

Potential Applications and Reactions

  • The potential of tert-butylcarbamate derivatives for the protonation and dissociation mechanisms in mass spectrometric assays indicates their importance in newborn screening and diagnostic applications. This research provides critical data on the gas-phase behavior of such compounds, which can be pivotal in developing assays for lysosomal enzyme deficiencies (Spáčil et al., 2011).

  • Another study on the synthesis of tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate and its conversion into spirocyclopropanated analogs of insecticides highlights the compound's role in developing novel agrochemicals. This work illustrates the versatility of carbamates in synthesizing compounds with potential applications in pest management (Brackmann et al., 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Various precautionary statements are also provided .

Properties

IUPAC Name

tert-butyl N-[1-(2-aminopyridin-3-yl)-4-methylpiperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-15(2,3)22-14(21)19-16(4)7-10-20(11-8-16)12-6-5-9-18-13(12)17/h5-6,9H,7-8,10-11H2,1-4H3,(H2,17,18)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWBGDBBPJQWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=C(N=CC=C2)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201120861
Record name Carbamic acid, N-[1-(2-amino-3-pyridinyl)-4-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201120861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1874279-28-3
Record name Carbamic acid, N-[1-(2-amino-3-pyridinyl)-4-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1874279-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(2-amino-3-pyridinyl)-4-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201120861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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